

5-Bromo-3-methylbenzo[b]thiophene CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Bromo-3-methylbenzo[b]thiophene
Cat. No.:	B169043

[Get Quote](#)

Technical Guide: 5-Bromo-3-methylbenzo[b]thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-3-methylbenzo[b]thiophene**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, structural features, and key data points relevant to research and development applications.

Core Compound Information

Chemical Identity:

Parameter	Value	Reference
CAS Number	1196-09-4	[1] [2]
Molecular Formula	C ₉ H ₇ BrS	[1] [2]
IUPAC Name	5-Bromo-3-methyl-1-benzothiophene	
Synonyms	5-bromo-3-methyl-benzo[b]thiophene, 5-bromo-3-methyl-benzothiophene	[3]

Physicochemical Properties:

Parameter	Value	Reference
Molecular Weight	227.12 g/mol	[1] [2]
Purity (Typical)	97%	[1] [2]
Appearance	Data not available	
Melting Point	Data not available	[3]
Boiling Point	Data not available	[3]
Density	Data not available	[3]

Molecular Structure

The molecular structure of **5-Bromo-3-methylbenzo[b]thiophene** consists of a benzene ring fused to a thiophene ring, with a bromine atom substituted at the 5-position and a methyl group at the 3-position.

SMILES:CC1=CSC2=C1C=C(Br)C=C2

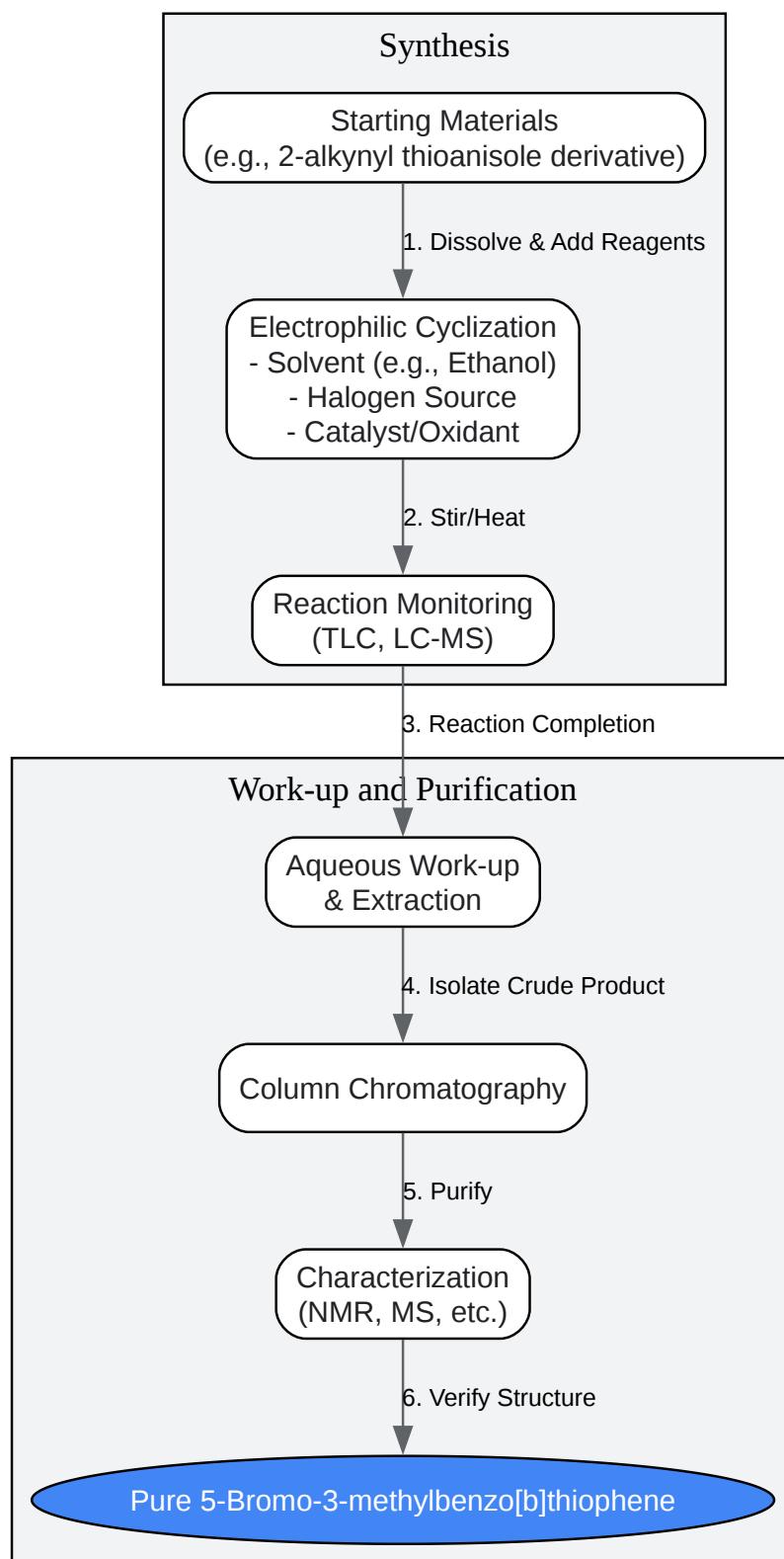
Spectroscopic Data

While specific spectral data for **5-Bromo-3-methylbenzo[b]thiophene** is not readily available in public databases, analytical techniques such as Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are standard for its characterization. Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[\[4\]](#)[\[5\]](#)

Synthesis and Experimental Protocols

The synthesis of **5-Bromo-3-methylbenzo[b]thiophene** can be achieved through various methods common for the preparation of substituted benzo[b]thiophenes. A representative synthetic approach involves the electrophilic cyclization of a suitably substituted precursor. While the specific protocol from the *Journal of Heterocyclic Chemistry*, 21, p. 1069, 1984, which describes the synthesis of this compound, is not publicly accessible, a general experimental workflow is outlined below.[\[3\]](#)


Representative Experimental Protocol: Electrophilic Cyclization for the Synthesis of 3-Substituted Benzo[b]thiophenes

This protocol is a generalized procedure and may require optimization for the specific synthesis of **5-Bromo-3-methylbenzo[b]thiophene**.

- Preparation of the Precursor: A suitable starting material, such as a 2-alkynyl thioanisole derivative, is prepared. For the target molecule, this would likely involve a starting material with a bromine atom at the corresponding position on the phenyl ring.
- Cyclization Reaction: The precursor is dissolved in an appropriate solvent (e.g., ethanol). An electrophilic halogen source, such as a sodium halide in the presence of an oxidizing agent like copper(II) sulfate, is added to the solution.
- Reaction Monitoring: The reaction mixture is stirred at room temperature or heated as necessary. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, the reaction mixture is quenched, and the organic product is extracted using a suitable solvent (e.g., dichloromethane). The organic layers are combined, washed, and dried.
- Purification: The crude product is purified by column chromatography on silica gel to yield the pure 3-halo-substituted benzo[b]thiophene.

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted benzo[b]thiophene.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **5-Bromo-3-methylbenzo[b]thiophene**.

Applications in Drug Development and Research

Benzo[b]thiophene derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities. They are integral components of various pharmaceuticals and are investigated for their potential as:

- Antimicrobial and antifungal agents
- Anticancer agents
- Anti-inflammatory agents
- Antitubercular and anticonvulsant agents

The presence of the bromine atom and the methyl group on the benzo[b]thiophene scaffold of the title compound provides opportunities for further chemical modifications to develop novel therapeutic agents. The bromine atom, in particular, can be utilized in cross-coupling reactions to introduce further molecular diversity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzo(b)thiophene, 3-bromo- | C8H5BrS | CID 123250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. 1196-09-4|5-Bromo-3-methylbenzo[b]thiophene|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [5-Bromo-3-methylbenzo[b]thiophene CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b169043#5-bromo-3-methylbenzo-b-thiophene-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com